molecular formula C10H12F3N3 B15246784 4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine

4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B15246784
M. Wt: 231.22 g/mol
InChI Key: BBPQPKXFTHTEPN-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidinyl group at the 4-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with piperidine derivatives. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine under basic conditions. The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The piperidinyl group can be oxidized to form N-oxide derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the trifluoromethyl group under basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can increase metabolic stability and lipophilicity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

  • 4-(Piperidin-4-yl)-2-(trifluoromethyl)pyrimidine
  • 4-(Piperidin-4-yl)-5-(trifluoromethyl)pyrimidine
  • 4-(Piperidin-4-yl)-6-(difluoromethyl)pyrimidine

Uniqueness: 4-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the trifluoromethyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to other positional isomers. This unique structure can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

4-piperidin-4-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)9-5-8(15-6-16-9)7-1-3-14-4-2-7/h5-7,14H,1-4H2

InChI Key

BBPQPKXFTHTEPN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NC=N2)C(F)(F)F

Origin of Product

United States

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